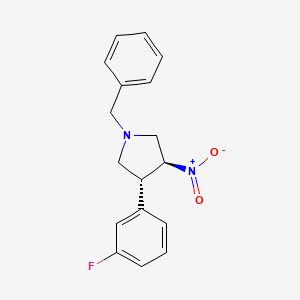

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine (T-1-BZ-3-FP-4-NP) is an organic compound that is used in various scientific research applications. It is a synthetic molecule with a nitro group attached to a benzyl group, and a 3-fluorophenyl group attached to the nitro group. This structure gives the molecule unique properties that make it suitable for use in a variety of scientific research applications. In

Aplicaciones Científicas De Investigación

Enantiodivergent Synthesis and Medicinal Chemistry Applications

Trans-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine and its derivatives are involved in enantiodivergent synthesis processes, leading to the creation of bis-spiropyrrolidines. These processes utilize interrupted and completed (3 + 2) cycloadditions, which are instrumental in generating compounds with up to four new chiral centers. Such compounds, due to their rigid and densely substituted homochiral structure, hold significant potential in medicinal chemistry. For instance, these methodologies allow the synthesis of both enantiomeric series of spiro compounds using the same catalytic system, which can be pivotal for the development of new pharmaceuticals (Egoitz Conde et al., 2015).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of derivatives of this compound have been studied to understand their behavior under light exposure. Research on indodicarbocyanine dyes and spiropyran-derived merocyanines has shown significant insights into singlet versus triplet photoprocesses. These studies help in developing materials with specific photoresponsive characteristics, useful in creating sensors or devices with applications ranging from electronics to photodynamic therapy (A. Chibisov & H. Görner, 1997).

Luminescent Sensing Materials

This compound derivatives have been explored for their luminescent properties, especially in the development of sensors. For example, triphenylamine-functionalized materials have demonstrated superior sensitivity towards specific nitroaromatic compounds, such as p-nitroaniline, showcasing a promising route for the detection of hazardous materials. This sensitivity and selectivity towards nitroaromatics highlight their potential use in environmental monitoring and security applications (Ning-Ning Ji et al., 2018).

Organometallic Chemistry and Catalysis

The chemistry of this compound extends into the realm of organometallic compounds, where it serves as a precursor or component in complex catalytic systems. These systems are capable of facilitating a variety of chemical transformations, including oxidative addition reactions and the formation of complex organometallic structures. Such applications are crucial in the development of new synthetic pathways and the manufacture of complex molecules (Kazuhiro Nagayama et al., 1999).

Propiedades

IUPAC Name |

(3R,4S)-1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-15-8-4-7-14(9-15)16-11-19(12-17(16)20(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGUWZVPUVLAMT-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B2578032.png)

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2578037.png)

![2-[1-(2-Methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578049.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2578051.png)